[1-(Oxan-4-yl)ethenyl]boronic acid
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Overview
Description
[1-(Oxan-4-yl)ethenyl]boronic acid: is an organic compound that contains a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features an oxane (tetrahydropyran) ring attached to an ethenyl group, which is further bonded to a boronic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Oxan-4-yl)ethenyl]boronic acid typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or by the ring-opening of tetrahydrofuran.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Wittig reaction or through the use of vinyl Grignard reagents.
Boronic Acid Functionalization:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Oxan-4-yl)ethenyl]boronic acid can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions for substitution reactions may involve the use of bases, acids, or transition metal catalysts.
Major Products:
Oxidation: Alcohols, ketones, or aldehydes.
Reduction: Alkanes or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Suzuki-Miyaura Coupling: [1-(Oxan-4-yl)ethenyl]boronic acid is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology and Medicine:
Drug Development: Boronic acids are known to inhibit proteasomes and other enzymes, making them valuable in drug development for diseases such as cancer.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of [1-(Oxan-4-yl)ethenyl]boronic acid involves its ability to form reversible covalent bonds with diols, amino acids, and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The boronic acid group can interact with active site serines in enzymes, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Phenylboronic Acid: Similar in its boronic acid functionality but differs in the aromatic ring structure.
Methylboronic Acid: Contains a methyl group instead of the oxane ring and ethenyl group.
Vinylboronic Acid: Similar in having a vinyl group but lacks the oxane ring.
Uniqueness:
Structural Features: The presence of the oxane ring and ethenyl group makes [1-(Oxan-4-yl)ethenyl]boronic acid unique compared to other boronic acids.
Reactivity: The compound’s unique structure may impart different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications.
Properties
CAS No. |
1202245-70-2 |
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Molecular Formula |
C7H13BO3 |
Molecular Weight |
155.99 g/mol |
IUPAC Name |
1-(oxan-4-yl)ethenylboronic acid |
InChI |
InChI=1S/C7H13BO3/c1-6(8(9)10)7-2-4-11-5-3-7/h7,9-10H,1-5H2 |
InChI Key |
BWBVPSTXSTYGOK-UHFFFAOYSA-N |
Canonical SMILES |
B(C(=C)C1CCOCC1)(O)O |
Origin of Product |
United States |
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